Cas no 2228705-33-5 (tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate)

Tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate is a protected amine derivative featuring a 3-bromopyridin-4-yl moiety, commonly employed as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl carbamate (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled functionalization. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling versatile derivatization. Its crystalline nature ensures high purity and ease of handling. This compound is particularly valuable in medicinal chemistry for constructing complex heterocyclic scaffolds, offering a balance of reactivity and selectivity for targeted synthesis applications.
tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate structure
2228705-33-5 structure
Product Name:tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate
CAS No:2228705-33-5
MF:C12H18BrN3O2
MW:316.194221973419
CID:6440995
PubChem ID:165973620
Update Time:2025-06-23

tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate
    • 2228705-33-5
    • tert-butyl N-[2-amino-1-(3-bromopyridin-4-yl)ethyl]carbamate
    • EN300-1871976
    • Inchi: 1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-10(6-14)8-4-5-15-7-9(8)13/h4-5,7,10H,6,14H2,1-3H3,(H,16,17)
    • InChI Key: TXKNUNDTQIMLKM-UHFFFAOYSA-N
    • SMILES: BrC1C=NC=CC=1C(CN)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 315.05824g/mol
  • Monoisotopic Mass: 315.05824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 77.2Ų

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Additional information on tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate

tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate: A Comprehensive Overview

The compound tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate, with the CAS number 2228705-33-5, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a tert-butyl group, an aminoethyl moiety, and a bromopyridine ring. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and materials science.

The synthesis of tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate typically involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and possibly coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

One of the most promising applications of this compound lies in its potential as a precursor in medicinal chemistry. The bromopyridine ring is known for its ability to act as a bioisostere, offering structural versatility in drug design. Additionally, the aminoethyl group can serve as a site for further functionalization, enabling the creation of bioactive molecules with tailored pharmacokinetic properties. Recent studies have highlighted its role in the development of kinase inhibitors and GPCR modulators, which are critical targets in the treatment of various diseases, including cancer and neurodegenerative disorders.

In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the molecular structure of tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate. These methods provide detailed insights into the spatial arrangement of atoms and the stability of chemical bonds, which are essential for understanding the compound's reactivity and behavior in different environments.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have been used to predict its electronic structure, reactivity, and interactions with biological systems. Such computational studies complement experimental findings and provide a roadmap for optimizing its use in various applications.

Looking ahead, the continued exploration of tert-butyl N-2-amino-1-(3-bromopyridin-4-yl)ethylcarbamate's properties is expected to unlock new opportunities in both academic research and industrial applications. Its role as a building block in complex molecule synthesis positions it as a valuable asset in the ongoing quest for innovative chemical solutions.

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